(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine (E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine
Brand Name: Vulcanchem
CAS No.: 1009309-65-2
VCID: VC18832752
InChI: InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-7,11H,8H2,1-2H3
SMILES:
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol

(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine

CAS No.: 1009309-65-2

Cat. No.: VC18832752

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine - 1009309-65-2

Specification

CAS No. 1009309-65-2
Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
IUPAC Name 1-(4-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine
Standard InChI InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-7,11H,8H2,1-2H3
Standard InChI Key ILGOOXRFTJHHQD-UHFFFAOYSA-N
Canonical SMILES COC(CN=CC1=CC=C(C=C1)Br)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-(4-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine, reflects its structural components: a 4-bromophenyl group linked via an imine bond (–CH=N–) to a 2,2-dimethoxyethylamine fragment. The (E)-configuration denotes the trans arrangement of substituents around the C=N bond, a critical determinant of its stereochemical stability. Key identifiers include:

PropertyValue
CAS No.1009309-65-2
Molecular FormulaC₁₁H₁₄BrNO₂
Molecular Weight272.14 g/mol
Canonical SMILESCOC(CN=CC₁=CC=C(C=C₁)Br)OC
InChI KeyILGOOXRFTJHHQD-UHFFFAOYSA-N

The presence of electron-withdrawing bromine and electron-donating methoxy groups creates a push-pull electronic system, potentially influencing its photochemical behavior and intermolecular interactions .

Spectroscopic Characterization

While direct spectral data for this compound are scarce, analogous Schiff bases exhibit diagnostic NMR and IR signatures. For instance:

  • ¹H NMR: Aromatic protons (δ 7.0–8.0 ppm), imine proton (δ ~8.3 ppm), and methoxy groups (δ ~3.3 ppm) .

  • IR: C=N stretch (~1600–1650 cm⁻¹), C–Br (~600 cm⁻¹), and C–O–C (~1100 cm⁻¹) .

Synthesis and Preparation

Synthetic Route

The compound is synthesized via a condensation reaction between 4-bromobenzaldehyde and 2,2-dimethoxyethanamine under mild acidic or anhydrous conditions :

4-BrC₆H₄CHO+H₂NCH₂C(OCH₃)₂EtOH, Δ(E)-Schiff Base+H₂O\text{4-BrC₆H₄CHO} + \text{H₂NCH₂C(OCH₃)₂} \xrightarrow{\text{EtOH, Δ}} \text{(E)-Schiff Base} + \text{H₂O}

Key parameters:

  • Solvent: Ethanol or methanol for optimal solubility.

  • Catalyst: Trace acetic acid or molecular sieves to drive imine formation.

  • Yield: Typically >70% after recrystallization .

Precursor Analysis

2,2-Dimethoxyethanamine (CAS 22483-09-6), a critical precursor, exhibits:

  • Boiling point: 133°C

  • Density: 0.9 g/cm³

  • Hazards: Corrosive (GHS05), flammable (GHS02) .

Its low steric hindrance and electron-rich amine facilitate rapid Schiff base formation.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Likely decomposes above 200°C, consistent with Schiff bases .

  • Hydrolytic Sensitivity: The imine bond is prone to hydrolysis in aqueous acidic/basic media, regenerating the parent aldehyde and amine.

  • Photoreactivity: Methoxy groups may stabilize excited states, as seen in nitrobenzyl photolabile analogues .

Solubility and Partitioning

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to methoxy groups; limited in water (logP ≈ 2.1 estimated) .

  • Crystallinity: Likely forms monoclinic crystals, as observed in brominated Schiff bases .

Challenges and Future Directions

Knowledge Gaps

  • Toxicological Data: No in vivo studies are reported; preliminary assays are needed to assess cytotoxicity .

  • Electronic Properties: Computational modeling (DFT) could elucidate charge distribution and reactivity hotspots .

Synthetic Optimization

  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis could enhance sustainability .

  • Derivatization: Introducing substituents at the phenyl ring (e.g., –NO₂, –OH) may modulate bioactivity .

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